molecular formula C27H24N2O3S B7468586 [2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate

[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate

Cat. No. B7468586
M. Wt: 456.6 g/mol
InChI Key: MCIPDYSCMKKDEI-UHFFFAOYSA-N
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Description

[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of [2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate involves the inhibition of specific enzymes or pathways that are involved in disease progression. For example, in cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, this compound has been found to inhibit the formation of amyloid-beta plaques, which are believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate depend on the specific pathway or enzyme that it targets. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can lead to the inhibition of tumor growth. In Alzheimer's disease, this compound has been found to reduce the formation of amyloid-beta plaques, which can help to slow the progression of the disease.

Advantages and Limitations for Lab Experiments

One advantage of [2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate for lab experiments is its specificity for certain enzymes or pathways, which can allow for targeted inhibition of disease progression. Additionally, this compound has been found to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on [2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate. One direction is to further explore its potential applications in the treatment of cancer and Alzheimer's disease, as well as other diseases that involve specific enzymes or pathways. Additionally, research could focus on improving the solubility of this compound in aqueous solutions, which could make it easier to work with in lab experiments. Finally, future research could explore the potential of this compound as a drug delivery system, as it has been shown to have low toxicity and specific targeting capabilities.

Synthesis Methods

The synthesis of [2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate involves the reaction of 2-mercaptothiazole with 4-methylaniline and ethyl 2,2-diphenylacetate in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested in vitro against various cancer cell lines. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques.

properties

IUPAC Name

[2-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-19-12-14-22(15-13-19)28-24(30)16-25-29-23(18-33-25)17-32-27(31)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,18,26H,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIPDYSCMKKDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate

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